3-Methylpentanoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

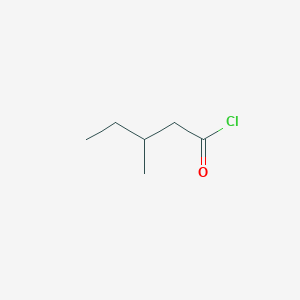

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMHLZVDKIJTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505627 | |

| Record name | 3-Methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51116-72-4 | |

| Record name | 3-Methylpentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpentanoyl Chloride

Introduction: Situating 3-Methylpentanoyl Chloride in Synthetic Chemistry

This compound (CAS No: 51116-72-4) is a chiral acyl chloride that serves as a valuable intermediate and building block in organic synthesis.[1][2] Its utility stems from the reactive acyl chloride functional group, which allows for the facile introduction of the 3-methylpentanoyl moiety into a wide range of molecules. This reactivity, combined with the structural and stereochemical features of its branched alkyl chain, makes it a relevant precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core physical properties, synthesis, reactivity, and handling protocols, designed to equip researchers with the technical knowledge required for its effective and safe application in a laboratory setting.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its reactivity and physical behavior. This compound is a derivative of pentanoic acid with a methyl group at the third carbon position.

-

Molecular Weight: 134.60 g/mol [1]

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Methylvaleryl chloride, β-methylvaleroyl chloride[2]

-

Canonical SMILES: CCC(C)CC(=O)Cl[1]

-

InChIKey: OGMHLZVDKIJTMN-UHFFFAOYSA-N[1]

The two-dimensional structure is visualized below, highlighting the connectivity of the atoms.

Figure 1: 2D Structure of this compound.

Core Physical and Chemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. As an acyl chloride, it is inherently reactive, particularly towards nucleophiles.

Physical Data Table

The quantitative physical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 51116-72-4 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 140-140.4 °C (at 760 mmHg) | [4][5] |

| Density | 0.986 g/cm³ | [4][5] |

| Refractive Index (n²⁰/D) | 1.422 - 1.426 | [4][5] |

| Flash Point | 41 - 41.1 °C | [4][5] |

| Water Solubility | Reacts with water | [4][5][6] |

Chemical Reactivity and Sensitivity

The dominant chemical feature of this compound is the electrophilic carbonyl carbon. This makes it highly susceptible to nucleophilic acyl substitution.

-

Moisture Sensitivity: The compound is classified as moisture-sensitive.[5][6] It readily hydrolyzes upon contact with water or atmospheric moisture to form 3-methylpentanoic acid and corrosive hydrochloric acid (HCl) gas. This necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and storage in tightly sealed containers.

-

Reactivity with Nucleophiles: It reacts vigorously with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carbanions. These reactions are typically fast and often exothermic.[4][]

Spectroscopic Characterization

While Sigma-Aldrich notes that they do not collect analytical data for this specific product grade, spectral data is available from other sources, which is critical for identity and purity confirmation.[1]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong C=O stretching band characteristic of acyl chlorides, typically appearing in the range of 1780-1815 cm⁻¹. The absence of a broad O-H stretching band (around 3000 cm⁻¹) confirms the absence of the corresponding carboxylic acid hydrolysis product. A vapor phase IR spectrum is available in the PubChem database.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be complex due to the chiral center, leading to diastereotopic protons in the adjacent methylene group. Key signals would include triplets and quartets for the ethyl group protons, a multiplet for the proton at the chiral center, and a doublet of doublets for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield signal around 170-175 ppm. Other signals corresponding to the six distinct carbons of the alkyl chain would also be present. A ¹³C NMR spectrum is available for this compound in the PubChem database.[1]

-

Synthesis and Key Reaction Protocols

Understanding the synthesis and common reactions of this compound is essential for its application. The protocols described below are self-validating, where successful product formation can be confirmed by the spectroscopic methods mentioned previously.

Protocol: Synthesis from 3-Methylpentanoic Acid

The most direct and common synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is adapted from established procedures.

Causality: Thionyl chloride is an excellent choice as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as the gaseous byproducts can be easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure the entire apparatus is dry and purged with an inert gas like nitrogen.

-

Reagent Charging: Charge the flask with 3-methylpentanoic acid (1.0 eq) and a catalytic amount of DMF (e.g., 2-3 drops).

-

Addition of Thionyl Chloride: Under stirring, slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask via an addition funnel. The reaction is exothermic and will evolve gas, so the addition should be controlled to maintain a steady reaction rate.

-

Reaction Progression: After the addition is complete, stir the mixture at room temperature for approximately 30-60 minutes. Subsequently, gently heat the reaction mixture to reflux (around 80 °C) for 2 hours to ensure the reaction goes to completion.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Figure 2: Workflow for the Synthesis of this compound.

Protocol: Amide Formation with Ammonia

This reaction exemplifies a classic nucleophilic acyl substitution. The high reactivity of the acyl chloride allows for a rapid and high-yielding conversion to the corresponding primary amide, 3-methylpentanamide.

Causality: Ammonia (NH₃) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The reaction produces HCl as a byproduct, which will react with a second equivalent of ammonia to form ammonium chloride (NH₄Cl).[4][8] Therefore, at least two equivalents of ammonia are required for the reaction to proceed to completion.

Step-by-Step Methodology:

-

Setup: In a fume hood, dissolve ammonia (at least 2.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.

-

Substrate Addition: Prepare a solution of this compound (1.0 eq) in the same solvent. Add this solution dropwise to the stirred, cooled ammonia solution. A white precipitate (ammonium chloride) will form immediately.

-

Reaction: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at 0 °C to ensure completion.

-

Work-up: Filter the reaction mixture to remove the ammonium chloride solid. Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Isolation: Remove the solvent under reduced pressure to yield the crude 3-methylpentanamide, which can be further purified by recrystallization or chromatography if necessary.

Sources

- 1. This compound | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. homework.study.com [homework.study.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 3-Methylpentanoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoyl chloride, a branched-chain acyl chloride, serves as a versatile reagent in organic synthesis, enabling the introduction of the 3-methylpentanoyl moiety into a wide array of molecules. Its utility is particularly pronounced in the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs). The presence of a methyl group at the 3-position introduces chirality (unless a racemic mixture is used) and steric bulk, which can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights for laboratory applications.

Chemical and Physical Properties

This compound is a colorless liquid that is sensitive to moisture.[1] It is crucial to handle this reagent under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Methylvaleryl chloride, beta-methylvaleroyl chloride | [1][2] |

| CAS Number | 51116-72-4 | [1][2][3] |

| Molecular Formula | C6H11ClO | [1][3][4] |

| Molecular Weight | 134.60 g/mol | [2][4] |

| Boiling Point | 140.4 °C at 760 mmHg | [1][5] |

| Density | 0.986 g/cm³ | [1][3] |

| Refractive Index | 1.422 - 1.426 | [1][3][5] |

| Flash Point | 41.1 °C | [1][5] |

| Water Solubility | Reacts with water | [1][6] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][7] The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.[7]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Methylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and a drying tube

-

Distillation apparatus

Procedure: [7]

-

Under an inert atmosphere (e.g., nitrogen), charge a flame-dried reaction vessel with 3-methylpentanoic acid.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the stirred solution at room temperature. Vigorous gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for a period, then slowly heat to reflux.

-

Maintain the reflux for a few hours to ensure the reaction goes to completion.

-

After cooling to room temperature, purify the crude this compound by distillation under reduced pressure.

This procedure typically affords the desired product in high yield (around 83%).[7]

Reactivity and Mechanistic Insights

This compound is a reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles.

Amide Formation

The reaction of this compound with ammonia or primary/secondary amines is a facile method for the synthesis of 3-methylpentanamides.[8][9][10] The reaction proceeds through a tetrahedral intermediate.[8][11]

Caption: Mechanism of amide formation from this compound.

This reaction is fundamental in peptide synthesis and the creation of various amide-containing bioactive molecules.[12]

Esterification

This compound reacts readily with alcohols to form the corresponding esters.[13][14][15][16] This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds in a Friedel-Crafts reaction.[1][5][17][18][19][20][21] This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing aryl ketones.[17][18] For instance, the reaction with toluene (methylbenzene) yields 4-methyl-1-(p-tolyl)pentan-1-one.[1][5][6]

Applications in Research and Drug Development

The 3-methylpentanoyl moiety is a structural component in various molecules of medicinal interest. The introduction of this group via this compound can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

One notable application is in the synthesis of imagabalin, an active pharmaceutical ingredient.[22] The synthesis involves the reaction of 3-methylpentanoic acid, the precursor to the acyl chloride, highlighting the importance of this chemical family in drug development.[22]

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.[2][23][24][25][26]

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1780-1820 cm⁻¹ characteristic of the C=O stretch in an acyl chloride.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show distinct signals for the methyl and methylene protons, with chemical shifts and coupling patterns consistent with the 3-methylpentanoyl structure.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region (typically >170 ppm), along with signals for the aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and cleavage adjacent to the carbonyl group.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1][6][27][28][29] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[27][28][29] It is combustible and should be stored away from heat, sparks, and open flames in a tightly sealed container in a cool, dry place.[27][28][29] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[27]

References

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-Methyl-pentanoyl chloride | C6H11ClO | CID 11423624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 51116-72-4 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. homework.study.com [homework.study.com]

- 9. Solved (8 pts) this compound is treated with | Chegg.com [chegg.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. Friedel–Crafts Acylation [sigmaaldrich.com]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Khan Academy [khanacademy.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. lookchem.com [lookchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. benchchem.com [benchchem.com]

- 27. fishersci.com [fishersci.com]

- 28. tcichemicals.com [tcichemicals.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Methylpentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoyl chloride, with the CAS number 51116-72-4, is a reactive acyl chloride that serves as a crucial building block in organic synthesis.[1][2][3] Its structure, featuring a chiral center at the third carbon, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 51116-72-4 | [1][2][4] |

| Molecular Formula | C6H11ClO | [1][2] |

| Molecular Weight | 134.6 g/mol | [1][2] |

| Boiling Point | 140-140.4°C at 760 mmHg | [4][5] |

| Density | 0.986 g/cm³ | [4][5] |

| Refractive Index | 1.422 - 1.4260 | [4][5] |

| Flash Point | 41°C | [4] |

| Water Solubility | Reacts with water | [2][4][5] |

| Sensitivity | Moisture Sensitive | [2][5] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][6][7][8][9][10] This conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[7]

The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group.[6][9] Thionyl chloride is often the reagent of choice due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.[7]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

Caption: Mechanism of Acyl Chloride Formation.

Experimental Protocol: Synthesis from 3-Methylpentanoic Acid

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[1]

Materials:

-

3-Methylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubber

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen), charge the reaction vessel with 3-methylpentanoic acid.[1]

-

Add a catalytic amount of DMF (e.g., a few drops).[1]

-

Slowly add thionyl chloride (approximately 1.5 equivalents) to the stirred solution at room temperature.[1] Vigorous gas evolution (HCl and SO₂) will be observed.

-

After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 2 hours to ensure complete conversion.[1]

-

After cooling to room temperature, the excess thionyl chloride can be removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.[1] A reported boiling point is 73°C at 200 mbar.[1]

Key Reactions and Applications in Drug Development

This compound is a versatile reagent, primarily utilized in acylation reactions. Its applications in drug development often involve the introduction of the 3-methylpentanoyl moiety into a target molecule to modulate its biological activity and pharmacokinetic properties.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to form aryl ketones.[11][12] this compound can react with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the 3-methylpentanoyl group onto the aromatic ring.[4][13][14]

This reaction is particularly useful in drug synthesis for building more complex molecular scaffolds. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements due to the formation of a resonance-stabilized acylium ion intermediate.[12][15][16]

Caption: Friedel-Crafts Acylation Pathway.

An example of this reaction is the synthesis of 4-methyl-1-p-tolyl-pentan-1-one from the reaction of this compound with toluene using AlCl₃ as a catalyst.[2][4][13][14]

Amide Bond Formation

The formation of amides is one of the most important reactions in medicinal chemistry, as the amide bond is a cornerstone of peptides and many pharmaceutical compounds.[] this compound readily reacts with primary and secondary amines to form the corresponding amides.[18][19] This reaction is typically rapid and high-yielding.[]

The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, proceeding through a tetrahedral intermediate.[18][19]

Caption: Amide Formation via Acyl Chloride.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[20] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20][21]

-

Storage: Store in a tightly closed container in a cool, dry place away from moisture.[20] It is incompatible with strong oxidizing agents and bases.

-

First Aid: In case of skin contact, wash immediately with plenty of water.[20] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move to fresh air. In all cases of exposure, seek medical attention.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl and methyl groups, as well as the methylene protons adjacent to the carbonyl group, would be expected.

-

¹³C NMR: A characteristic signal for the carbonyl carbon would be observed in the downfield region (around 170 ppm), along with signals for the aliphatic carbons.[3]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride would be present, typically in the range of 1780-1815 cm⁻¹.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its ability to readily undergo Friedel-Crafts acylation and amide bond formation allows for the efficient introduction of the 3-methylpentanoyl group into a wide range of molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its successful application in the laboratory.

References

- Organic Syntheses Procedure. 3-methylpentanoic acid.

- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.

- ChemicalBook. This compound synthesis.

- ChemicalBook. This compound CAS#: 51116-72-4.

- Guidechem. This compound 51116-72-4 wiki.

- Homework.Study.com. This compound is treated with ammonia to produce and amide. Please provide a detailed mechanism that includes a tetrahedral intermediate. Lastly, name the product.

- Chemguide. converting carboxylic acids into acyl (acid) chlorides.

- Common Conditions. Acid to Acid Chloride.

- Chemistry LibreTexts. 14.5 Acid Chloride Formation.

- LookChem. Cas 51116-72-4,this compound.

- ReactionWeb.io. Conversion of Carboxylic Acids to Acyl Chlorides using Thionyl Chloride.

- PubChem. This compound | C6H11ClO | CID 12648279.

- LookChem. This compound.

- ChemicalBook. This compound | 51116-72-4.

- TCI Chemicals. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Chegg.com. Solved (8 pts) this compound is treated with.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- YouTube. Friedel-Crafts acylation.

- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- University of Calgary. Spectra Problem #8 Solution.

- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 51116-72-4 [m.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reactionweb.io [reactionweb.io]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cas 51116-72-4,this compound | lookchem [lookchem.com]

- 14. This compound | 51116-72-4 [chemicalbook.com]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. homework.study.com [homework.study.com]

- 19. Solved (8 pts) this compound is treated with | Chegg.com [chegg.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylpentanoyl Chloride: Physicochemical Properties, Synthesis, and Handling for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, synthesis, and application of 3-methylpentanoyl chloride. With full editorial control, this document is structured to provide not just data, but a deeper understanding of the causality behind experimental choices and protocols, ensuring scientific integrity and practical utility.

Introduction and Core Properties

This compound, also known as 3-methylvaleryl chloride, is a valuable acyl chloride intermediate in organic synthesis. Its utility in the pharmaceutical and chemical industries stems from the reactive acyl chloride group, which readily participates in a variety of coupling reactions to form esters, amides, and ketones. Understanding its fundamental physicochemical properties is the first step toward its effective and safe utilization in research and development.

Physicochemical Data Summary

The critical physical constants of this compound are summarized below. These values are essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 51116-72-4 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₁ClO | [1][2][4][6][7] |

| Molecular Weight | 134.60 g/mol | [1][4][8] |

| Boiling Point | 140-140.4 °C (at 760 mmHg) | [1][2][5] |

| 73 °C (at 200 mbar) | [3] | |

| Density | 0.986 g/cm³ | [1][2][9] |

| Refractive Index | 1.422 - 1.426 | [1][2][5] |

| Flash Point | 41 °C | [1][2][5] |

| Water Solubility | Reacts with water | [1][2][5] |

| Sensitivity | Moisture Sensitive | [2][5][7] |

Synthesis of this compound: A Validated Protocol

The synthesis of acyl chlorides from their corresponding carboxylic acids is a cornerstone of organic chemistry. The following protocol describes a reliable method for the preparation of this compound from 3-methylpentanoic acid using thionyl chloride. This method is widely adopted due to its high yield and the straightforward purification of the product.

Rationale for Reagent Selection

-

Thionyl Chloride (SOCl₂): This is the chlorinating agent of choice for several reasons. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product side and simplifying the purification process.

-

N,N-Dimethylformamide (DMF) (Catalyst): DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a more potent acylating agent than thionyl chloride itself, thus accelerating the reaction rate. Only a catalytic amount is necessary.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is based on a reported synthesis with an 83% yield.[3]

-

Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to vent HCl and SO₂ gases into a scrubbing solution (e.g., NaOH solution). Ensure the entire apparatus is dry and flushed with an inert gas, such as nitrogen (N₂).

-

Reagent Charging: Charge the flask with 3-methylpentanoic acid (e.g., 50.0 g, 0.430 mol).

-

Catalyst Addition: Under the N₂ atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 7 drops, ~0.11 g).[3]

-

Thionyl Chloride Addition: With stirring, slowly add thionyl chloride (e.g., 77.0 g, 0.647 mol, ~1.5 equivalents) to the flask via the dropping funnel over a period of 2 hours. A vigorous evolution of gas will be observed, and the temperature may initially drop.[3]

-

Reaction at Room Temperature: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.

-

Reflux: Gradually increase the temperature to bring the reaction mixture to a gentle reflux (~80 °C). Maintain the reflux for 2 hours to ensure the reaction goes to completion.[3]

-

Purification by Distillation: After cooling the reaction mixture to room temperature, set up the apparatus for vacuum distillation. Distill the crude material to purify the this compound.

-

Product Collection: Collect the fraction boiling at approximately 73 °C under a vacuum of 200 mbar.[3] The product should be a colorless liquid.

Reactivity and Applications in Drug Development

This compound is a versatile reagent primarily used in acylation reactions. Its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.

-

Friedel-Crafts Acylation: It can react with aromatic compounds, such as methylbenzene (toluene), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form aryl ketones. For instance, it is used to produce 4-methyl-1-p-tolyl-pentan-1-one.[1][2][7][10] This reaction is fundamental in building more complex molecular scaffolds.

-

Amide and Ester Formation: The acyl chloride readily reacts with amines and alcohols to form the corresponding amides and esters, respectively. These linkages are prevalent in many pharmaceutical compounds. The branched 3-methylpentanoyl moiety can be introduced to modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its target.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to ensure laboratory safety.

-

Hazards: It is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It is also combustible.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2][7] Store in a cool, dry, and well-ventilated area away from water and incompatible substances such as alcohols, amines, and strong bases. It is classified under UN number UN2920, indicating a corrosive liquid.[5]

References

-

This compound. LookChem. [Link]

-

This compound | C6H11ClO | CID 12648279. PubChem, National Center for Biotechnology Information. [Link]

-

3-Methyl-pentanoyl chloride | C6H11ClO | CID 11423624. PubChem, National Center for Biotechnology Information. [Link]

-

51116-72-4|this compound. SAGECHEM. [Link]

-

This compound CAS#: 51116-72-4. ChemWhat. [Link]

-

3-methylbutanoyl chloride - 108-12-3. ChemBK. [Link]

-

Cas 51116-72-4,this compound. LookChem. [Link]

-

3-Methylbutanoyl chloride | CAS#:108-12-3. Chemsrc. [Link]

-

3-methylbutanoyl chloride. Stenutz. [Link]

-

3-Methylbutanoyl chloride | CAS#:1219803-46-9. Chemsrc. [Link]

Sources

- 1. This compound CAS#: 51116-72-4 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 51116-72-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 3-Methyl-pentanoyl chloride | C6H11ClO | CID 11423624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 51116-72-4|this compound| SAGECHEM [sagechem.com]

- 10. Cas 51116-72-4,this compound | lookchem [lookchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methylpentanoyl Chloride

Introduction: The Analytical Imperative for Reactive Acyl Chlorides

In the landscape of synthetic chemistry and drug development, acyl chlorides represent a cornerstone of reactive intermediates, prized for their utility in forming esters, amides, and other crucial functional groups. 3-Methylpentanoyl chloride, with its chiral center and alkyl framework, serves as a valuable building block.[1][2] However, its high reactivity, particularly its sensitivity to moisture, presents unique challenges for characterization.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount, non-destructive technique for verifying the structure and purity of such sensitive compounds.[4] This guide provides an in-depth exploration of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical data acquisition and interpretation, tailored for researchers and drug development professionals who rely on precise molecular characterization.

Part 1: Deconstructing the Predicted ¹H NMR Spectrum

The power of NMR spectroscopy lies in its ability to translate a molecule's intricate electronic environment into a detailed spectral fingerprint.[4] For this compound, every proton, or group of equivalent protons, provides a distinct signal characterized by its chemical shift (δ), integration, and splitting pattern (multiplicity).

The structure contains a chiral center at the C3 position, which renders the adjacent methylene protons (labeled Hb and He) diastereotopic. This means that even though they are on the same carbon, they are chemically non-equivalent and can, in principle, have different chemical shifts and different coupling constants to neighboring protons. This phenomenon often leads to more complex splitting patterns than simple first-order analysis would predict.

Below is the labeled structure for our spectral analysis:

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the 13C NMR Spectral Analysis of 3-Methylpentanoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts observed in this acyl chloride, offers a detailed interpretation of the predicted spectrum, and outlines a robust experimental protocol for acquiring high-fidelity 13C NMR data. By integrating established spectroscopic principles with practical insights, this guide serves as an essential resource for the structural elucidation and quality control of reactive acyl chloride intermediates.

Introduction: The Significance of 13C NMR for Acyl Chlorides

Acyl chlorides are highly reactive chemical intermediates pivotal in organic synthesis, particularly in the formation of esters and amides. Their reactivity, however, presents a challenge for structural characterization. 13C NMR spectroscopy emerges as a powerful, non-destructive analytical technique, providing a detailed fingerprint of the carbon skeleton. For a molecule such as this compound, 13C NMR allows for the unambiguous identification and confirmation of its structure by resolving each unique carbon environment. The chemical shift of the carbonyl carbon, in particular, is highly diagnostic for the acyl chloride functional group.[1] This guide will elucidate the key spectral features of this compound, providing a foundational understanding for its analysis in complex research and development settings.

Predicted 13C NMR Spectrum of this compound

Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted 13C NMR data, which provides a reliable estimation of the chemical shifts. These predictions are based on established algorithms that consider the vast repository of existing NMR data. The predicted chemical shifts are instrumental for preliminary identification and for guiding the analysis of experimentally acquired spectra.

The structure of this compound, with its six carbon atoms, is expected to exhibit six distinct signals in its proton-decoupled 13C NMR spectrum, as each carbon atom resides in a unique chemical environment.

Molecular Structure and Carbon Numbering

To facilitate the discussion of peak assignments, the carbon atoms in this compound are numbered as follows:

Caption: Structure of this compound with IUPAC Numbering for NMR Assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in 1H-coupled spectrum) | Rationale for Chemical Shift |

| C1 (C=O) | ~173 | Singlet | The carbonyl carbon is significantly deshielded due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.[2] |

| C2 | ~54 | Triplet | This methylene carbon is alpha to the carbonyl group, resulting in a downfield shift. |

| C3 | ~35 | Doublet | This methine carbon is influenced by its position in the alkyl chain and the branching. |

| C4 | ~29 | Triplet | A typical methylene carbon in an alkyl chain. |

| C5 | ~11 | Quartet | A terminal methyl group in an alkyl chain, generally found in the upfield region. |

| C6 (CH3) | ~19 | Quartet | The methyl group attached to the chiral center (C3), slightly deshielded compared to C5. |

Note: Predicted values can be obtained from various computational tools and databases such as the one available at nmrdb.org.[3][4] These values may vary slightly depending on the algorithm and the solvent used for prediction.

Interpretation of the 13C NMR Spectrum

The predicted spectrum showcases several key features that are characteristic of this compound:

-

The Carbonyl Carbon (C1): The most downfield signal, appearing around 173 ppm, is unequivocally assigned to the carbonyl carbon. The chemical shift of carbonyl carbons in acyl chlorides typically ranges from 160-180 ppm. This pronounced deshielding is a direct consequence of the electron-withdrawing nature of the adjacent oxygen and chlorine atoms.

-

Alpha-Carbon (C2): The carbon atom immediately adjacent to the carbonyl group (C2) is expected to resonate at approximately 54 ppm. Its proximity to the electron-withdrawing carbonyl group causes a noticeable downfield shift compared to a standard alkane methylene carbon.

-

Alkyl Chain Carbons (C3, C4, C5, C6): The remaining carbons of the pentanoyl chain display chemical shifts typical for sp³ hybridized carbons in an aliphatic chain.[5] The methine carbon (C3) at the branch point is observed around 35 ppm. The methylene carbon (C4) and the two terminal methyl carbons (C5 and C6) appear further upfield. The slight difference in the chemical shifts of the two methyl groups (C5 and C6) arises from their different positions relative to the functional group and the branching in the chain.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of the highly reactive and moisture-sensitive this compound, a meticulous experimental approach is required.

Sample Preparation

-

Solvent Selection: A dry, deuterated, and non-reactive solvent is crucial. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves to minimize the presence of water and HCl, which can react with the acyl chloride.

-

Sample Handling: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques to prevent hydrolysis.

-

Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube. The NMR tube should be flame-dried and cooled under an inert atmosphere before use.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Nucleus | 13C | |

| Frequency | ~100 MHz | For a 400 MHz 1H spectrometer |

| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling |

| Number of Scans | 1024 or more | 13C has a low natural abundance, requiring more scans for good signal-to-noise. |

| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of the carbon nuclei between pulses. |

| Acquisition Time (aq) | 1-2 seconds | Determines the resolution of the spectrum. |

| Spectral Width (sw) | 200-250 ppm | To encompass the entire range of expected chemical shifts, from the carbonyl carbon to the alkyl carbons. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis

The systematic analysis of the acquired 13C NMR spectrum is crucial for accurate structural confirmation.

Caption: A stepwise workflow for the acquisition and interpretation of the 13C NMR spectrum of this compound.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. The distinct chemical shifts of the carbonyl carbon and the aliphatic chain carbons allow for a confident structural assignment. By following the detailed experimental protocol and systematic interpretation workflow presented in this guide, researchers and scientists can effectively utilize 13C NMR spectroscopy for the analysis of this and other reactive acyl chlorides, ensuring the integrity and purity of these critical synthetic intermediates.

References

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

Sources

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Visualizer loader [nmrdb.org]

- 4. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 5. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylpentanoyl Chloride

This guide provides a comprehensive examination of the mass spectrometric analysis of 3-Methylpentanoyl Chloride (C₆H₁₁ClO), a reactive acyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal logic behind the analytical choices, ensuring a robust and reproducible methodology. We will delve into the principles of electron ionization mass spectrometry (EI-MS), predict the compound's fragmentation behavior based on chemical principles, and provide a field-proven protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Imperative

This compound is a valuable chemical intermediate in organic synthesis. As with all acyl chlorides, its high reactivity makes it both useful and challenging to analyze.[1] It is particularly sensitive to moisture, readily hydrolyzing to its corresponding carboxylic acid.[2][3] Therefore, its unambiguous identification and purity assessment are critical for ensuring the success of subsequent synthetic steps and the quality of the final product. Mass spectrometry, particularly when coupled with gas chromatography, stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide focuses on the interpretation of its electron ionization (EI) mass spectrum, a cornerstone of molecular identification.

Foundational Principles: Ionization and Fragmentation

Electron Ionization (EI) is a 'hard' ionization technique that imparts significant energy into the analyte molecule.[4] A high-energy electron beam (typically 70 eV) bombards the molecule, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M⁺•).[5] This process is intentionally energetic to induce fragmentation, creating a unique fingerprint of fragment ions that is characteristic of the molecule's structure. The stability of the resulting carbocations and acylium ions is the primary driving force governing the fragmentation pathways.[5][6][7]

For this compound, we can predict a series of logical fragmentation events based on established chemical principles.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [8][9] |

| Molecular Weight | 134.60 g/mol | [8][9] |

| Exact Mass | 134.0498427 Da | [2][8][9] |

| Boiling Point | ~140 °C at 760 mmHg | [2][10] |

| Key Feature | Moisture Sensitive | [2] |

Deciphering the Mass Spectrum: A Predictive Analysis

The mass spectrum of this compound is distinguished by several key features, starting with the molecular ion and extending to a cascade of stable fragment ions.

The Molecular Ion (M⁺•) and Isotopic Signature

The presence of a chlorine atom is a powerful diagnostic tool in mass spectrometry. Chlorine exists as two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, any chlorine-containing fragment will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[11]

For this compound, the molecular ion will manifest as two peaks:

-

m/z 134: Representing the molecule with the ³⁵Cl isotope, [C₆H₁₁³⁵ClO]⁺•.

-

m/z 136: Representing the molecule with the ³⁷Cl isotope, [C₆H₁₁³⁷ClO]⁺•.

The intensity of the m/z 136 peak will be approximately one-third that of the m/z 134 peak. Due to the high energy of EI, the molecular ion peak itself may be of low intensity or even absent, as the molecule readily fragments.[5]

Primary Fragmentation Pathways

The initial fragmentation events are dictated by the weakest bonds and the formation of the most stable products. For acyl chlorides, cleavage of the C-Cl bond is a dominant initial pathway.

-

Loss of a Chlorine Radical (•Cl): This is a classic alpha-cleavage event for acyl chlorides, resulting in the formation of a resonance-stabilized 3-methylpentanoyl acylium ion at m/z 99 .[5][12] This ion is relatively stable and is expected to be a prominent peak in the spectrum.

-

[C₆H₁₁OCl]⁺• → [C₆H₁₁O]⁺ + •Cl

-

(m/z 134) → (m/z 99)

-

-

Loss of Carbon Monoxide (CO): Acylium ions frequently undergo a subsequent neutral loss of carbon monoxide (28 Da) to form a carbocation.[5][12] The m/z 99 ion is expected to lose CO to form a sec-hexyl cation at m/z 71 .

-

[C₆H₁₁O]⁺ → [C₆H₁₁]⁺ + CO

-

(m/z 99) → (m/z 71)

-

Secondary Fragmentation and Alkyl Chain Cleavage

The branched alkyl structure of the molecule provides further opportunities for fragmentation, typically yielding the most stable possible carbocations.

-

Formation of m/z 57: Cleavage at the branched carbon is a highly favored process in alkanes and alkyl chains as it leads to stable secondary or tertiary carbocations.[13] The fragmentation of the 3-methylpentyl group (either from the molecular ion or the m/z 71 fragment) can readily produce a highly stable secondary butyl cation, [C₄H₉]⁺, at m/z 57 . This is often the most abundant ion, or base peak , in the spectrum of similar branched structures.

-

Formation of m/z 43 and m/z 29: Further fragmentation of the alkyl chain can produce the stable isopropyl cation ([C₃H₇]⁺) at m/z 43 and the ethyl cation ([C₂H₅]⁺) at m/z 29 .[6]

The logical flow of these fragmentation events is visualized below.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound. The emphasis on anhydrous conditions is paramount to the integrity of the sample.

Sample Preparation

Causality: this compound reacts vigorously with protic solvents like water and alcohols.[1][2] Therefore, the use of a dry, inert solvent and anhydrous handling techniques is non-negotiable to prevent sample degradation to 3-methylpentanoic acid, which would yield a completely different mass spectrum.

-

Solvent Selection: Use anhydrous dichloromethane or hexane. Ensure the solvent is from a freshly opened bottle or has been appropriately dried.

-

Sample Handling: Perform all dilutions in a fume hood with low ambient humidity or under an inert atmosphere (e.g., nitrogen or argon).

-

Preparation: Prepare a stock solution of approximately 1 mg/mL by dissolving the neat material in the chosen anhydrous solvent in a volumetric flask.

-

Vial Sealing: Immediately cap the autosampler vial with a PTFE-lined septum to prevent atmospheric moisture ingress.

GC-MS Instrumentation and Conditions

Causality: The parameters are chosen to ensure good chromatographic separation from potential impurities (like the corresponding acid or anhydride) and to generate a standard, library-comparable EI mass spectrum.

-

System: Agilent 7890B GC coupled to an Agilent 5977A MSD, or equivalent.[12]

-

Injector:

-

Mode: Split/splitless (operated in splitless mode for trace analysis or a high split ratio like 50:1 for concentrated samples).

-

Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium, 99.999% purity, at a constant flow of 1.0 mL/min.

-

GC Column:

-

Type: Agilent HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This column provides excellent resolution for semi-volatile compounds.

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the industry standard for creating reproducible spectra that can be searched against commercial libraries like NIST.[4][14]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35 - 200. This range covers the expected molecular ion and all significant fragments.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

The overall analytical workflow is depicted in the diagram below.

Caption: High-level workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of chemistry govern analytical outcomes. By understanding the inherent reactivity of the acyl chloride functional group and the predictable stability of carbocations, one can confidently interpret the resulting mass spectrum. The characteristic isotopic pattern of chlorine provides an immediate clue to its presence, while the fragmentation cascade—loss of chlorine followed by loss of carbon monoxide and subsequent alkyl chain cleavage—provides a definitive structural fingerprint. The GC-MS protocol provided herein, when executed with meticulous attention to anhydrous conditions, offers a robust and reliable method for the identification and characterization of this important synthetic intermediate, ensuring data integrity for researchers and drug development professionals.

References

-

PubChem. This compound | C6H11ClO | CID 12648279 . National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methyl-pentanoyl chloride | C6H11ClO | CID 11423624 . National Center for Biotechnology Information. [Link]

-

LookChem. This compound . [Link]

-

NIST. Butanoyl chloride, 3-methyl- . NIST Chemistry WebBook, SRD 69. [Link]

-

Al-Hazmi, H. N. et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS . OSTI.GOV. [Link]

-

Al-Hazmi, H. N. et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test . OSTI.GOV. [Link]

-

Doc Brown's Chemistry. mass spectrum of 3-methylpentane fragmentation pattern . [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . [Link]

-

Horning, M. G. et al. (1971). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters . Analytical Chemistry. [Link]

-

Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . Chemguide. [Link]

-

Hird, S. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note . Save My Exams. [Link]

-

Schug, K. A. et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations . Journal of the American Society for Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra . [Link]

-

Herry, C. et al. (2016). A simple tool for the direct electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds . Dalton Transactions. [Link]

-

Mirsaleh-Kohan, N. et al. (2022). Electron ionization time-of-flight mass spectrometry: Historical review and current applications . ResearchGate. [Link]

-

NIST. Pentane, 3-chloro-3-methyl- . NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. Pentanamide, N-(3-methylphenyl)-5-chloro- . NIST Chemistry WebBook, SRD 69. [Link]

-

Lai, Y. et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites . Metabolites. [Link]

-

Pearson+. Predict the masses and the structures of the most abundant fragments in the mass spectrum of 2-methylpentane . [Link]

-

Wenzel, T. J. Mass Spectrometry Basics . Bates College. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 51116-72-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Predict the masses and the structures of the most abundant fragme... | Study Prep in Pearson+ [pearson.com]

- 8. This compound | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methyl-pentanoyl chloride | C6H11ClO | CID 11423624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 51116-72-4 [m.chemicalbook.com]

- 11. asdlib.org [asdlib.org]

- 12. benchchem.com [benchchem.com]

- 13. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared (IR) Spectrum Interpretation of 3-Methylpentanoyl Chloride

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-methylpentanoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation of this acyl chloride. We will explore the characteristic vibrational frequencies, the influence of molecular structure on the IR spectrum, and a detailed protocol for obtaining a high-quality spectrum.

Introduction to this compound and Infrared Spectroscopy

This compound is a carboxylic acid derivative with the chemical formula C₆H₁₁ClO.[1][2] Its structure, featuring a carbonyl group bonded to a chlorine atom and a branched alkyl chain, gives rise to a unique infrared spectrum that serves as a molecular fingerprint.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in a characteristic absorption spectrum. The position, intensity, and shape of these absorption bands provide valuable information about the functional groups present in the molecule.[4]

Molecular Structure of this compound

To understand its IR spectrum, it is crucial to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Theoretical Infrared Spectrum: A Detailed Interpretation

The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of specific functional groups.

The Carbonyl (C=O) Stretching Vibration

The most prominent and diagnostic absorption in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching band.[5] For aliphatic acyl chlorides like this compound, this band is expected to be very strong and appear at a high frequency, typically in the range of 1810-1775 cm⁻¹ .[6] The high frequency is a result of the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.[7] This effect increases the double bond character of the C=O bond, making it stronger and requiring more energy to stretch.[8]

The Alkyl C-H Stretching and Bending Vibrations

The 3-methylpentanoyl moiety of the molecule will give rise to characteristic C-H stretching and bending vibrations.

-

C-H Stretching: Strong to medium intensity absorptions are expected in the 3000-2850 cm⁻¹ region due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[9][10]

-

C-H Bending:

The Carbon-Chlorine (C-Cl) Stretching Vibration

The C-Cl stretching vibration is another key feature, although it appears in the lower frequency "fingerprint" region of the spectrum, typically between 850 and 550 cm⁻¹ .[11][12] This region is often complex due to the presence of multiple overlapping absorptions, but the C-Cl stretch is a useful indicator for the presence of the chloroalkane functionality.[11] The exact position can be influenced by the conformation of the molecule.[11]

Summary of Expected IR Absorptions

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch (Acyl Chloride) | 1810 - 1775 | Strong |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong to Medium |

| C-H Bend (CH₂ Scissoring) | ~1465 | Medium |

| C-H Bend (CH₃) | ~1450 and ~1375 | Medium |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum using ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality IR spectra of liquid samples with minimal sample preparation.[13][14]

Workflow for ATR-FTIR Analysis

Caption: ATR-FTIR experimental workflow.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have reached thermal equilibrium.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues.[13]

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[15] For a liquid, this is typically all that is needed to ensure good contact.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.[11] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11]

-

Data Processing: The acquired spectrum should be baseline corrected if necessary.

-

Spectrum Interpretation: Identify and label the key absorption bands as detailed in the previous section.

-

Cleaning: After the analysis, carefully clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Note on Safety: this compound is moisture-sensitive and will react with water to form 3-methylpentanoic acid and hydrochloric acid.[2][16] This hydrolysis will be evident in the IR spectrum by the appearance of a broad O-H stretching band around 3300-2500 cm⁻¹ and a shift of the carbonyl peak to a lower frequency (~1710 cm⁻¹), characteristic of a carboxylic acid.[16] Therefore, all handling should be performed in a dry environment, and the sample should be protected from atmospheric moisture.

Conclusion

The infrared spectrum of this compound is characterized by a strong carbonyl absorption at a high wavenumber (~1800 cm⁻¹), distinct C-H stretching and bending vibrations from its alkyl framework, and a C-Cl stretch in the fingerprint region. This in-depth guide provides the foundational knowledge for researchers and scientists to confidently interpret the IR spectrum of this compound and similar acyl chlorides. By combining a theoretical understanding of vibrational spectroscopy with a robust experimental protocol, IR analysis serves as an indispensable tool in the identification and quality control of chemical entities in research and development.

References

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

Berkeley Learning Hub. (2024). 5 Ways Carbonyl Stretching Frequency Works. [Link]

-

Filo. (2025). Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Wikipedia. (2024). Acyl chloride. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

SlideShare. (2016). Sample preparation and factors affect IR bands. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy. [Link]

-

SlidePlayer. (n.d.). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. [Link]

-

YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Crunch Chemistry. (2025). Interpreting an infrared spectrum. [Link]

-

NIST WebBook. (n.d.). 2-Methylvaleroyl chloride. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

PubChemLite. (n.d.). This compound (C6H11ClO). [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. This compound | C6H11ClO | CID 12648279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davuniversity.org [davuniversity.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. eng.uc.edu [eng.uc.edu]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]

A Technical Guide to 3-Methylpentanoyl Chloride: Synthesis, Reactivity, and Applications in Pharmaceutical Development

This guide provides an in-depth technical overview of 3-methylpentanoyl chloride, a key building block in organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, synthesis, and reactivity. Particular emphasis is placed on its practical applications, safe handling, and the causal reasoning behind established laboratory protocols.

Introduction: Deconstructing the Nomenclature

In the landscape of chemical reagents, precise nomenclature is paramount. The compound of interest is commonly referred to by two names: 3-Methylvaleryl chloride and this compound. It is crucial to establish from the outset that these are synonyms for the same chemical entity.[1][2][3] According to the International Union of Pure and Applied Chemistry (IUPAC) standards, This compound is the correct and preferred name.[2][3] The name "valeryl chloride" is a common name derived from valeric acid (pentanoic acid). This guide will exclusively use the IUPAC nomenclature to maintain clarity and scientific accuracy.

This compound belongs to the acyl chloride functional group, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive and versatile intermediates in organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds makes them indispensable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in reactions, designing purification strategies, and ensuring safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 3-Methylvaleryl chloride, 3-Methylpentanoylchloride | [1][2] |

| CAS Number | 51116-72-4 | [2][4] |

| Molecular Formula | C₆H₁₁ClO | [4][5] |

| Molecular Weight | 134.60 g/mol | [3][6] |

| Boiling Point | 140.4 °C at 760 mmHg | [1] |

| Density | 0.986 g/cm³ | [1] |

| Flash Point | 41.1 °C | [1] |

| Water Solubility | Reacts with water | [1][4] |

| Sensitivity | Moisture sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral data are as follows:

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1780-1815 cm⁻¹ due to the C=O stretching of the acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl and methyl groups, as well as the methylene protons adjacent to the carbonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride.

-

¹³C NMR: The carbonyl carbon will appear as a downfield signal, typically in the range of 170-175 ppm. The other carbon atoms will have distinct chemical shifts corresponding to their positions in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and cleavage of the acyl group.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of 3-methylpentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred in laboratory and industrial settings due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 3-methylpentanoic acid.

Caption: A schematic overview of the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[5]

Materials:

-

3-Methylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).

-

Charging the Reactor: To the flask, add 3-methylpentanoic acid and a catalytic amount of DMF.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature. The addition is often exothermic, and cooling may be necessary to control the reaction rate.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots and quenching them with methanol to form the methyl ester, which can then be analyzed by Gas Chromatography (GC).

-